molecular formula InSe B080622 Indium selenide (In2Se3) CAS No. 12056-07-4

Indium selenide (In2Se3)

カタログ番号: B080622
CAS番号: 12056-07-4
分子量: 193.79 g/mol
InChIキー: NMHFBDQVKIZULJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Indium selenide (In₂Se₃) is a layered III-VI compound semiconductor with a quintuple-layer (QL) structure, composed of stacked [Se-In-Se-In-Se] sheets held together by van der Waals forces . It exhibits at least five polymorphs: α (hexagonal), β (rhombohedral), γ (defect wurtzite), δ, and κ phases, each with distinct electronic and structural properties . The bandgap of In₂Se₃ varies between 1.3–1.5 eV, making it suitable for optoelectronics, photovoltaics, and non-volatile memory devices . Its ferroelectricity in ultrathin α-In₂Se₃ layers enables applications in neuromorphic computing and field-effect transistors .

準備方法

Hydrothermal Synthesis of In₂Se₃ Nanostructures

Hydrothermal methods are widely employed for synthesizing In₂Se₃ with controlled morphologies. A patented approach involves reacting indium chloride (InCl₃) and selenium powder in a solvent mixture of ethylenediamine (en), deionized water, and hydrazine hydrate . The reaction occurs in a sealed autoclave at 180°C for 20–36 hours , followed by cooling, ethanol washing, and vacuum drying .

Reaction Parameters and Morphological Control

Key parameters include:

  • Reactant molar ratios : A 1:1 molar ratio of InCl₃ to Se ensures stoichiometric In₂Se₃ formation.

  • Solvent composition : Ethylenediamine acts as a structure-directing agent, enabling the formation of nano hollow spheres with diameters of 50–200 nm .

  • Reaction duration : Prolonged heating (24–36 hours) enhances crystallinity, as evidenced by sharp X-ray diffraction (XRD) peaks .

Mechanistic Insights

The growth mechanism involves Ostwald ripening , where smaller nanoparticles dissolve and recrystallize into hollow spheres . This method is adaptable for other metal selenides, underscoring its versatility.

EDTA-Mediated Solvothermal Synthesis of Novel In₂.₄₅Se₄

A solvothermal approach using ethylenediaminetetraacetic acid (EDTA) as a chelating agent yields a novel indium selenide phase, In₂.₄₅Se₄ , with a rhombohedral structure (a = 6.9632 Å, c = 38.1612 Å) .

Synthesis Protocol

  • Precursor solution : InCl₃ and Se are dissolved in a solvent mix of EDTA, water, and ethanol.

  • Temperature and time : Reactions at 200°C for 48 hours under autogenous pressure produce flower-like microstructures .

  • EDTA/InCl₃ ratio : A molar ratio of 1:2 optimizes phase purity, while higher ratios induce selenium-deficient phases .

Morphological Tuning

Adjusting the precursor concentration enables selective synthesis of hexagonal nanoplates (10–50 nm thickness) or hierarchical flowers . This highlights the role of kinetic vs. thermodynamic control in solvothermal growth.

Chemical Vapor Deposition (CVD) for Thin-Film In₂Se₃

CVD is preferred for high-purity In₂Se₃ thin films and flakes. A dual-zone furnace setup involves:

  • Precursors : In₂O₃ and Se powders placed upstream and downstream, respectively .

  • Carrier gas : 10% H₂/Ar at 20 sccm facilitates Se reduction and In₂Se₃ deposition .

  • Temperature profile : In₂O₃ is heated to 680°C , while Se is maintained at 270°C to ensure vapor-phase reactivity .

Phase and Thickness Control

  • Cooling rate : Natural cooling from the high-temperature β-phase yields the metastable β′-In₂Se₃ phase .

  • Substrate choice : Mica substrates promote epitaxial growth of ultrathin flakes (≤5 layers) .

Mechanical Exfoliation and Phase Transition Methods

Exfoliation from Bulk Crystals

Bulk In₂Se₃ crystals (purity ≥99.999%) are exfoliated using adhesive tape to produce 2D nanosheets (25–150 nm thick) . This method preserves the intrinsic α-phase but lacks scalability.

Annealing-Induced Phase Transitions

Heating α-In₂Se₃ flakes at 300°C under argon converts them to the β′-phase, demonstrating ferroelasticity . The transition is reversible, enabling phase-engineered devices.

Comparative Analysis of Phases and Morphologies

Table 1. Synthesis Methods and Outcomes

MethodPhaseMorphologyKey ParametersSource
Hydrothermalα-In₂Se₃Nano hollow spheres180°C, 24 h, en solvent
Solvothermal (EDTA)In₂.₄₅Se₄Hexagonal nanoplatesEDTA/InCl₃ = 1:2, 200°C
CVDβ′-In₂Se₃Ultrathin flakes680°C In₂O₃, 270°C Se
Annealingβ′-In₂Se₃Polycrystalline300°C, 1 h, Ar atmosphere

Table 2. Phase-Specific Properties

PhaseSymmetryBandgap (eV)Applications
α-In₂Se₃R3m1.3–1.8Ferroelectric memory
β-In₂Se₃R3m1.2–1.5Photodetectors
β′-In₂Se₃Monoclinic C2/m1.0–1.2Ferroelastic switches

化学反応の分析

Indium selenide undergoes various chemical reactions, including:

    Oxidation: Indium selenide can be oxidized to form indium oxide and selenium dioxide.

    Reduction: The reduction of indium selenide can lead to the formation of elemental indium and selenium.

    Substitution: Indium selenide can undergo substitution reactions with other chalcogenides, leading to the formation of mixed chalcogenide compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen or air can be used as oxidizing agents.

    Reducing Agents: Hydrogen or hydrazine can be used as reducing agents.

    Substitution Reactions: Other chalcogenides, such as sulfur or tellurium, can be used in substitution reactions.

Major Products:

    Oxidation: Indium oxide (In2O3) and selenium dioxide (SeO2).

    Reduction: Elemental indium (In) and selenium (Se).

    Substitution: Mixed chalcogenide compounds, such as indium sulfide selenide (In2SSe3).

科学的研究の応用

Properties of Indium Selenide

Indium selenide exists in multiple phases, including α, β, and γ forms, each exhibiting distinct electronic and optical properties. Its layered structure allows for the production of two-dimensional (2D) nanosheets, which enhance its applicability in advanced technologies.

  • Direct Band Gap : The optimal direct band gap of approximately 1.3 eV makes In₂Se₃ suitable for photodetection and photovoltaic applications.
  • Layered Structure : The weak van der Waals forces between layers facilitate the exfoliation into monolayers or few-layer structures, which are valuable for various device applications.

Photodetectors

Indium selenide has emerged as a promising material for photodetector devices due to its high photoresponsivity and fast response times.

  • Case Study : Research has demonstrated that In₂Se₃-based photodetectors exhibit excellent performance in the visible to near-infrared spectrum, making them suitable for applications in optical communication systems and imaging technologies .

Solar Cells

The compound's efficient light absorption properties make it a candidate for use in thin-film solar cells.

  • Data Table: Comparison of Solar Cell Efficiency
    MaterialEfficiency (%)Band Gap (eV)Application Type
    In₂Se₃~151.3Thin-film solar cells
    CdTe~221.5Thin-film solar cells
    Si~261.1Crystalline solar cells

Research indicates that integrating In₂Se₃ with other materials can enhance overall efficiency through tandem cell designs .

Memory Devices

Indium selenide's ferroelectric properties open avenues for non-volatile memory applications.

  • Case Study : Studies have shown that In₂Se₃ can function effectively in ferroelectric tunnel junctions, providing high-density data storage capabilities with low power consumption .

Thermoelectric Applications

The thermoelectric properties of In₂Se₃ allow it to be utilized in energy conversion systems.

  • Data Table: Thermoelectric Properties
    MaterialZT ValueTemperature Range (°C)
    In₂Se₃~0.8Room temperature
    Bi₂Te₃~1.0Room to high temperature

Research has indicated that optimizing the doping levels in In₂Se₃ can significantly enhance its thermoelectric performance, making it suitable for waste heat recovery systems .

Chemical Sensors

In₂Se₃ has shown potential as a chemical sensor due to its high surface area when exfoliated into nanosheets.

  • Case Study : Recent studies have explored the use of In₂Se₃ nanosheets in detecting hazardous gases at low concentrations, demonstrating high sensitivity and selectivity .

作用機序

The mechanism of action of indium selenide involves its interaction with light and electric fields. The compound’s electronic properties, such as bandgap and carrier mobility, play a crucial role in its optoelectronic applications. In ferroelectric applications, the polarization switching of α-In2Se3 leads to phase transitions that enable reversible electrochromism . The molecular targets and pathways involved include the interaction of indium selenide with photons and electric fields, leading to changes in its electronic and optical properties .

類似化合物との比較

Comparison with Indium Monoselenide (InSe)

Structural and Electronic Properties

  • InSe : Adopts a 1:1 In:Se stoichiometry with a hexagonal layered structure. Its bandgap (~1.3 eV) is comparable to In₂Se₃ but lacks polymorphism .
  • In₂Se₃ : Polymorphism allows tunable electronic properties. For example, α-In₂Se₃ exhibits room-temperature ferroelectricity, absent in InSe .

Comparison with Indium Tetraselenide (In₄Se₃)

Structural and Thermoelectric Properties

  • In₄Se₃: In-rich (4:3 In:Se ratio) with a monoclinic structure. Exhibits a high Seebeck coefficient (1.48 mV/K), outperforming In₂Se₃ in thermoelectric applications .
  • In₂Se₃: Limited thermoelectric utility but superior in optoelectronics due to direct bandgap and photoconductivity .

Phase Stability

  • In₄Se₃ : Stable under In-rich conditions, whereas In₂Se₃ dominates at higher Se concentrations .

Comparison with Other III-VI Selenides

Gallium Selenides (GaSe, Ga₂Se₃)

  • GaSe : Layered structure similar to InSe but with a wider bandgap (~2.0 eV), limiting visible-light absorption .
  • Ga₂Se₃ : Lacks polymorphism and ferroelectricity, making it less versatile than In₂Se₃ .

Zinc and Cadmium Indium Selenides (ZnIn₂Se₄, CdIn₂Se₄)

  • These ternary compounds exhibit photocatalytic activity but suffer from lower efficiency compared to In₂Se₃-based heterostructures .

Data Tables

Table 1: Key Properties of In₂Se₃, InSe, and In₄Se₃

Property In₂Se₃ InSe In₄Se₃
Stoichiometry 2:3 In:Se 1:1 In:Se 4:3 In:Se
Bandgap (eV) 1.3–1.5 ~1.3 ~1.1
Crystal Structure Polymorphic (α, β, γ) Hexagonal Monoclinic
Key Applications Optoelectronics, Memory Spintronics, Solar cells Thermoelectrics
Seebeck Coefficient N/A N/A 1.48 mV/K

生物活性

Indium selenide (In2Se3) is a compound that has garnered attention for its unique properties and potential applications in various fields, including electronics and biomedicine. This article explores the biological activity of In2Se3, focusing on its synthesis, properties, and implications for health and disease.

Overview of Indium Selenide

Indium selenide exists in several crystalline forms, with the most studied being the α-phase and β-phase. These phases exhibit distinct electronic and optical properties, making them suitable for a variety of applications, including photodetectors and non-volatile memory devices. The compound is primarily characterized as a semiconductor with n-type conductivity and is known for its anisotropic electrical, optical, and magnetic properties .

Synthesis of Indium Selenide

The synthesis of In2Se3 can be achieved through various methods, including:

  • Colloidal Synthesis : This method allows for the production of nanosheets with controlled lateral sizes. For instance, β-In2Se3 nanosheets can be synthesized using a two-step process involving indium chloride and selenourea in the presence of oleylamine at high temperatures .
  • Molecular Beam Epitaxy (MBE) : This technique enables the growth of high-quality monolayers of In2Se3 on substrates like graphene, which is essential for exploring its electronic properties .
  • Hydrothermal Methods : These methods produce hollow nanospheres of In2Se3 with uniform size and good dispersity, suitable for various applications .

Antioxidant Properties

Research indicates that In2Se3 exhibits significant antioxidant activity. It has been shown to activate the Nrf2 pathway in cellular models. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Studies have demonstrated that low concentrations of In2Se3 can suppress nitric oxide and pro-inflammatory cytokine levels in macrophage cells .

Cytotoxic Effects

In higher concentrations, In2Se3 has been observed to inhibit tumor cell growth. For example, it has a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 260 nM against cancer cell lines while sparing normal human cells from similar cytotoxic effects. This selective cytotoxicity suggests potential applications in cancer therapy .

Cellular Mechanisms

The biological mechanisms underlying the effects of In2Se3 include:

  • Apoptosis Induction : In2Se3 has been reported to increase caspase activity in tumor cells, indicating its role in promoting programmed cell death.
  • NF-κB Pathway Modulation : The compound inhibits NF-κB signaling pathways, which are often activated in cancerous cells, leading to reduced cyclin D1 levels—a protein associated with cell cycle progression .

Case Studies

Several studies have highlighted the potential therapeutic applications of In2Se3:

  • Cancer Treatment : A study demonstrated that In2Se3 nanoparticles could effectively target cancer cells while minimizing damage to healthy tissues. The mechanism involved the induction of oxidative stress specifically in tumor cells.
  • Neuroprotective Effects : Another investigation revealed that In2Se3 could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
Antioxidant ActivitySuppression of oxidative stressActivation of Nrf2 pathway
CytotoxicityInhibition of tumor cell growthInduction of apoptosis via caspase activation
NF-κB PathwayReduced inflammationInhibition of NF-κB signaling

特性

CAS番号

12056-07-4

分子式

InSe

分子量

193.79 g/mol

IUPAC名

indium;selenium

InChI

InChI=1S/In.Se

InChIキー

NMHFBDQVKIZULJ-UHFFFAOYSA-N

SMILES

[Se-2].[Se-2].[Se-2].[In+3].[In+3]

正規SMILES

[Se].[In]

Key on ui other cas no.

12056-07-4

ピクトグラム

Acute Toxic; Health Hazard; Environmental Hazard

製品の起源

United States

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